molecular formula C14H11Cl2N3O B3249812 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol CAS No. 197584-46-6

5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol

Cat. No.: B3249812
CAS No.: 197584-46-6
M. Wt: 308.2 g/mol
InChI Key: XPHFPCWFIHVPPA-UHFFFAOYSA-N
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Description

5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of an indazole ring system substituted with an amino group at the 5-position and a 3,4-dichlorobenzyl group at the 1-position. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.

    Introduction of the 3,4-Dichlorobenzyl Group: The 3,4-dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 3,4-dichlorobenzyl halides and the corresponding indazole derivative.

    Amination: The amino group at the 5-position can be introduced through nitration followed by reduction or direct amination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and indazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Halogenated reagents, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indazole and benzyl derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or nucleic acids, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: This compound shares structural similarities with 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol but contains a triazole ring instead of an indazole ring.

    5-Amino-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone: This compound has a pyridinone ring system instead of an indazole ring.

Uniqueness

This compound is unique due to its specific indazole ring system, which imparts distinct chemical and biological properties. The presence of the 3,4-dichlorobenzyl group further enhances its reactivity and potential biological activities compared to similar compounds with different ring systems.

Properties

IUPAC Name

5-amino-1-[(3,4-dichlorophenyl)methyl]-2H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O/c15-11-3-1-8(5-12(11)16)7-19-13-4-2-9(17)6-10(13)14(20)18-19/h1-6H,7,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHFPCWFIHVPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)N)C(=O)N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol
Reactant of Route 2
5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol
Reactant of Route 3
5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol
Reactant of Route 4
5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol
Reactant of Route 5
5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol
Reactant of Route 6
5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol

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